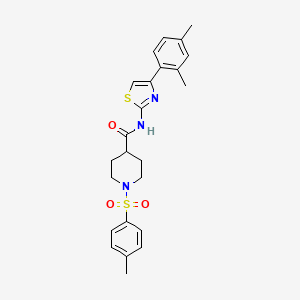
N-(4-((2-Methyl-6-propoxy-pyrimidin-4-yl)amino)phenyl)furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
Target of Action
The primary targets of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide It is suggested that this compound may interact with dna , which is a common target for many anticancer drugs .
Mode of Action
The exact mode of action of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide It is suggested that this compound may exert its effects by binding with dna, thereby altering dna replication and inhibiting the growth of tumor cells .
Biochemical Pathways
The biochemical pathways affected by N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide It is suggested that this compound may interfere with dna replication, which is a crucial process in cell division and growth . This interference could potentially lead to the inhibition of tumor growth .
Result of Action
The molecular and cellular effects of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide It is suggested that this compound may inhibit the growth of tumor cells by altering dna replication .
Vorbereitungsmethoden
The synthesis of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide involves several steps. One common method includes the reaction of furan-2-carbonyl chloride with an appropriate amine under controlled conditions . The reaction typically requires a base such as triethylamine (Et3N) and a catalyst like triphenylphosphine palladium to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents such as halogens or nucleophiles.
Vergleich Mit ähnlichen Verbindungen
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide can be compared with other furan derivatives such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound is synthesized using similar methods but has different substituents, leading to variations in its biological activities.
Nitrofurantoin analogues: These compounds contain furan and pyrazole scaffolds and exhibit significant antibacterial activities.
Indole derivatives: While not furan-based, indole derivatives share similar biological activities and are used in various medicinal applications.
Eigenschaften
IUPAC Name |
N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-10-26-18-12-17(20-13(2)21-18)22-14-6-8-15(9-7-14)23-19(24)16-5-4-11-25-16/h4-9,11-12H,3,10H2,1-2H3,(H,23,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWCGDLIYWZKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2440014.png)
![(Z)-ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440019.png)

![N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2440022.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2440023.png)
![3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2440024.png)

![5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2440028.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2440029.png)




